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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of the tachykinin NK2 receptor agonist
GR 64349 with other relevant agonists, focusing on their performance based on available
experimental data. The information is intended to assist researchers in making informed
decisions for their pharmacological studies and drug development programs.

Introduction to Tachykinin NK2 Receptor Agonists

The tachykinin neurokinin-2 (NK2) receptor is a G-protein coupled receptor (GPCR) that plays
a crucial role in various physiological processes, including smooth muscle contraction,
inflammation, and nociception. Agonists of the NK2 receptor, such as the endogenous ligand
Neurokinin A (NKA), have been investigated for their therapeutic potential in conditions like
gastrointestinal and urinary bladder motility disorders. The development of selective and potent
synthetic agonists is a key area of research to harness the therapeutic benefits while
minimizing off-target effects. This guide focuses on GR 64349, a highly selective NK2 receptor
agonist, and compares its pharmacological profile with other notable agonists.

Quantitative Comparison of NK2 Receptor Agonists

The following tables summarize the binding affinities and functional potencies of GR 64349 and
other key NK2 receptor agonists from various in vitro assays. This data is crucial for
understanding the relative performance and selectivity of these compounds.
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Table 1: Radioligand Binding Affinity at Human NK1 and NK2 Receptors

Selectivity (NK1 Ki

Compound NK2 Receptor (pKi) NK1 Receptor (pKi) I NK2 Ki)
GR 64349 7.77 £ 0.10[1][2][3] < 5[1][2][3] ~1,300-fold[2]
Neurokinin A (NKA) 8.80 £ 0.04 7.63 £ 0.05 15-fold[2]
Substance P 6.51 % 0.05 8.65 + 0.02 0.07-fold (NK1

selective)[2]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a
higher binding affinity.

Table 2: Functional Potency in IP-1 Accumulation Assay in CHO Cells Expressing Human

Receptors

NK2 Receptor NK1 Receptor Selectivity (NK1
Compound

(PEC50) (PEC50) EC50 /| NK2 EC50)
GR 64349 9.10 + 0.16[1][2][3] 5.95 + 0.80[1][2][3] 1,400-fold[2]
Neurokinin A (NKA) 9.07+£0.12 8.01 £0.08 11-fold[2]

7.20 £ 0.05 (partial 0.02-fold (NK1
Substance P ) 8.93 +£0.03 )

agonist)[1][4] selective)[2]

pPECS50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher
pEC50 value indicates greater potency.

Table 3: Functional Potency in Intracellular Calcium Mobilization Assay in CHO Cells
Expressing Human Receptors
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NK2 Receptor NK1 Receptor Selectivity (NK1
Compound
(PEC50) (PEC50) EC50 /| NK2 EC50)
GR 64349 9.27 + 0.26[1][2][3] 6.55 + 0.16[1][2][3] 500-fold[2]
Neurokinin A (NKA) 9.24 +0.13 8.24 + 0.09 10-fold[2]
0.04-fold (NK1
Substance P 7.02 £ 0.06 9.38 £ 0.07

selective)[2]

Table 4: Functional Potency in CAMP Synthesis Assay in CHO Cells Expressing Human

Receptors

NK2 Receptor NK1 Receptor Selectivity (NK1
Compound

(pEC50) (PEC50) EC50 / NK2 EC50)
GR 64349 10.66 = 0.27[1][2][3] 7.71 + 0.41[1][2][3] 900-fold[2]
Neurokinin A (NKA) 10.36 £ 0.11 8.00+0.12 229-fold[2]

0.13-fold (NK1

Substance P 8.87 £ 0.08 9.77+0.12

selective)[2]

Performance Comparison

GR 64349 consistently demonstrates exceptional selectivity for the NK2 receptor over the NK1
receptor across all tested modalities, ranging from approximately 500- to 1,400-fold.[2] This
high degree of selectivity is a significant advantage, as activation of the NK1 receptor is
associated with undesirable side effects such as hypotension and emesis.[5] In functional
assays, GR 64349 acts as a potent full agonist at the NK2 receptor, with pEC50 values in the
nanomolar to sub-nanomolar range.[1][2][3]

Neurokinin A (NKA), the endogenous agonist, is potent at the NK2 receptor but exhibits
significantly lower selectivity compared to GR 64349, with only a 10- to 229-fold preference for
the NK2 receptor depending on the assay.[2]

Substance P, the preferential endogenous ligand for the NK1 receptor, shows much lower
affinity and potency at the NK2 receptor and acts as a partial agonist in the IP-1 accumulation
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assay.[1][4]

[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) is another potent and selective synthetic NK2
receptor agonist. While direct side-by-side comparative data with GR 64349 in the same
functional assays are limited in the public domain, studies have shown it to be approximately
74- to 105-fold more selective for NK2 over NK1 receptors in calcium mobilization assays.[6] In
vivo studies have demonstrated that LMN-NKA induces urination and defecation through NK2
receptor activation, while higher doses can lead to NK1 receptor-mediated side effects like
flushing and hypotension.[5][6][7] Notably, preliminary in vivo experiments in anesthetized rats
suggest that GR 64349 can increase bladder and colorectal pressure without inducing
hypotension, a significant advantage over LMN-NKA.[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental
procedures used to characterize these agonists, the following diagrams illustrate the NK2
receptor signaling cascade and a typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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